![molecular formula C9H16O2 B3158087 6-Oxaspiro[4.5]decan-9-OL CAS No. 855398-58-2](/img/structure/B3158087.png)
6-Oxaspiro[4.5]decan-9-OL
Vue d'ensemble
Description
6-Oxaspiro[4.5]decan-9-ol (CAS Number: 855398-58-2) is a chemical compound with the linear formula C9H16O2 . It belongs to the class of spiroacetals, which are essential structural elements in various natural products and often play a crucial role in their biological activity .
Synthesis Analysis
The stereoselective synthesis of 1,6,9-trioxaspiro[4.5]decane compounds, including this compound, is an area of interest. These bicyclic ring systems are synthesized through specific reactions and strategies, contributing to our understanding of their properties and potential applications .
Chemical Reactions Analysis
Exploring the chemical reactivity of this compound involves investigating its reactions with various reagents, catalysts, and conditions. Understanding its transformation pathways can provide insights into its potential applications .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis and Fungicidal Activity
- Synthesis : A study by Popkov, Makarenko, and Nikishin (2016) discusses the synthesis of substituted 6-azolylmethyl-7-benzylidenespiro[4.5]decan-6-ols from spiro[4.5]decan-6-one. This process includes Claisen—Schmidt condensation, conversion to oxiranes, and ring opening with triazole or imidazole (Popkov, Makarenko, & Nikishin, 2016).
- Fungicidal Activity : The same study also tested the synthesized compounds' fungicidal activity against seven phytopathogenic fungi, finding several compounds more active than triadimenol (Popkov, Makarenko, & Nikishin, 2016).
Synthetic Approaches
- Spiroaminals : Sinibaldi and Canet (2008) reviewed synthetic approaches to spiroaminals like 1-oxa-7-azaspiro[5.5]undecane and related structures, highlighting their significance in natural or synthetic products with biological activities (Sinibaldi & Canet, 2008).
Novel Synthetic Methods
- Nicholas Reaction : Mukai, Yamashita, Sassa, and Hanaoka (2002) achieved the synthesis of oxaspiro[m.n] skeletons, including 6-oxaspiro[4.5]decane, via a Nicholas reaction involving alkyne-Co2(CO)6 complexes (Mukai et al., 2002).
Structural Motifs in Natural Products
- 1,6,9-Tri-oxaspiro[4.5]decanes Synthesis : Cuny (2020) developed an efficient route to synthesize 1,6,9-trioxaspiro[4.5]decanes, which are structural motifs in many biologically potent natural products like antibiotics and anticancer agents (Cuny, 2020).
Antitumor Activity
- Novel Derivatives Synthesis and Evaluation : Yang et al. (2019) designed and synthesized novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones, showing moderate to potent activity against various cancer cell lines (Yang et al., 2019).
Electrocyclisation in Synthesis
- 6π-Electrocyclisation Method : Pouwer, Schill, Williams, and Bernhardt (2007) discussed a novel approach to synthesize 2-oxospiro[4.5]decan-1-ones, a key structural motif in natural products, using 6π-electrocyclisation (Pouwer et al., 2007).
Biased Mu Opioid Receptor Agonist
- TRV130 Research : Altarifi et al. (2017) explored the effects of TRV130 (oliceridine), which includes the 6-oxaspiro[4.5]decan-9-OL structure, on antinociception, gastrointestinal function, and abuse liability in rodents (Altarifi et al., 2017).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 6-Oxaspiro[4.5]decan-9-OL is the mu-opioid receptor (MOR) . The MOR is a G protein-coupled receptor (GPCR) that is extensively expressed in the central nervous system . It plays a crucial role in mediating the effects of opioids, which are among the most effective analgesics in clinical use .
Mode of Action
This compound, also known as Oliceridine, is a novel MOR agonist . It selectively activates the G protein and β-arrestin signaling pathways . Compared to existing MOR agonists, Oliceridine exhibits approximately a threefold preference for the G pathway over β-arrestin . This selective activation is believed to produce therapeutic analgesic effects with reduced adverse effects .
Biochemical Pathways
The activation of the MOR by this compound triggers a series of biochemical events. The G protein pathway, which is preferentially activated by this compound, is associated with the analgesic effects of opioids . On the other hand, the β-arrestin pathway, which is less activated by this compound, is associated with many of the adverse effects of opioids . Therefore, the selective activation of these pathways by this compound may result in effective pain relief with fewer side effects .
Result of Action
The selective activation of the G protein pathway over the β-arrestin pathway by this compound results in effective analgesia with reduced adverse effects . This is a significant advantage over traditional opioids, which activate both pathways equally and thus have a higher risk of adverse effects .
Propriétés
IUPAC Name |
6-oxaspiro[4.5]decan-9-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c10-8-3-6-11-9(7-8)4-1-2-5-9/h8,10H,1-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDYJCBYXIBQAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(CCO2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701312071 | |
Record name | 6-Oxaspiro[4.5]decan-9-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701312071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
855398-58-2 | |
Record name | 6-Oxaspiro[4.5]decan-9-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=855398-58-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Oxaspiro[4.5]decan-9-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701312071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-oxaspiro[4.5]decan-9-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.